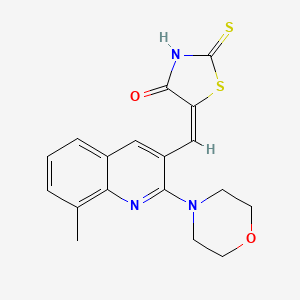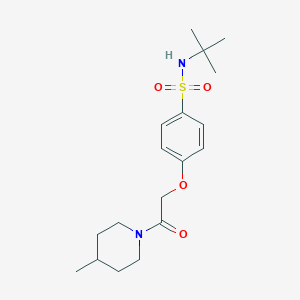
N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide, also known as BAY 41-4109, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of hepatitis B virus (HBV) and has been investigated for its potential use as a therapeutic agent for the treatment of chronic hepatitis B infection.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide involves the inhibition of HBV replication by targeting the viral protein HBx. HBx is a multifunctional protein that plays a critical role in HBV replication and pathogenesis. N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 binds to HBx and inhibits its interaction with cellular proteins, thereby blocking HBV replication. In addition, N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of HBV DNA, RNA, and proteins, and to reduce the levels of HBV surface antigen and e antigen in vitro and in vivo. In addition, N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of oncogenes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide in lab experiments is its potent antiviral activity against HBV. It has been shown to be effective in inhibiting HBV replication in vitro and in vivo, and has been investigated as a potential therapeutic agent for the treatment of chronic hepatitis B infection. In addition, N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 has been shown to have anticancer activity, making it a potentially useful tool for studying the molecular mechanisms of cancer cell growth and survival.
One limitation of using N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and its long-term effects on human health are not yet fully understood. In addition, the cost of synthesizing N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of HBV replication. Another direction is the investigation of the molecular mechanisms underlying the anticancer activity of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109. In addition, the potential use of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 in combination with other drugs for the treatment of HBV infection and cancer should be explored. Finally, the long-term effects of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 on human health should be studied to ensure its safety for clinical use.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide involves several steps. The first step is the reaction of tert-butyl 4-hydroxybenzenesulfonate with 4-methylpiperidine to form tert-butyl 4-(4-methylpiperidin-1-yl)benzenesulfonate. This intermediate is then reacted with ethyl 2-bromoacetate to form tert-butyl 4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonate. Finally, the tert-butyl group is removed by treatment with trifluoroacetic acid to yield N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide has been extensively studied for its antiviral activity against HBV. It has been shown to inhibit HBV replication in vitro and in vivo, and has been investigated as a potential therapeutic agent for the treatment of chronic hepatitis B infection. In addition to its antiviral activity, N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma and breast cancer cells.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14-9-11-20(12-10-14)17(21)13-24-15-5-7-16(8-6-15)25(22,23)19-18(2,3)4/h5-8,14,19H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANIDSCCZFPZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

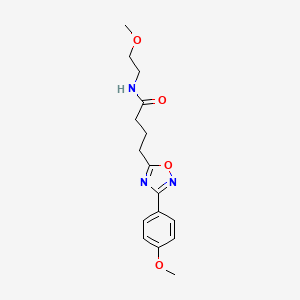
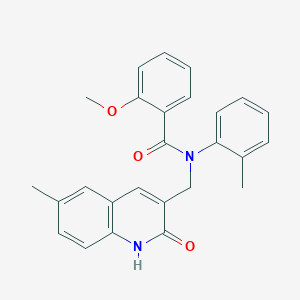
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)
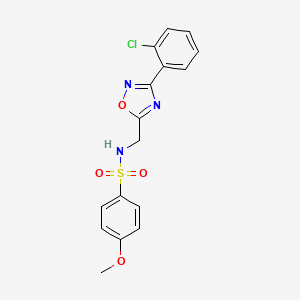
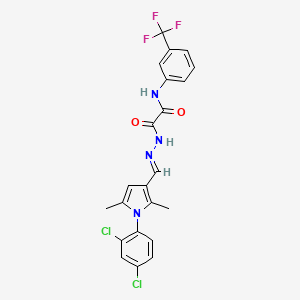
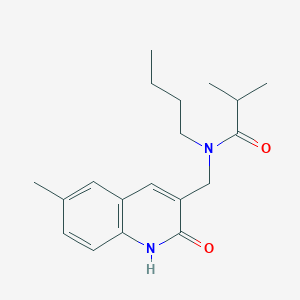
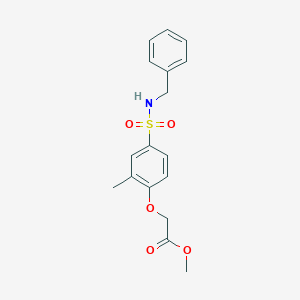
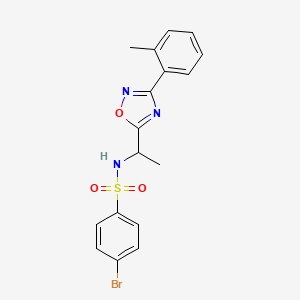
![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
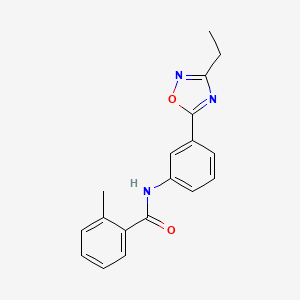
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)
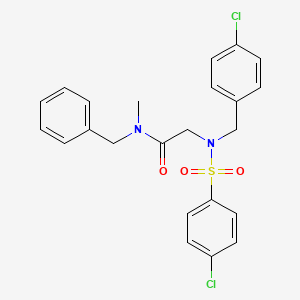
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
